molecular formula C8H9BrClF2NO B13471302 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B13471302
M. Wt: 288.52 g/mol
InChI Key: CIULVYJUXOZJOO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of bromine, fluorine, and amine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H9BrClF2NO

Molecular Weight

288.52 g/mol

IUPAC Name

2-(4-bromo-2,3-difluorophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2NO.ClH/c9-5-1-2-6(13-4-3-12)8(11)7(5)10;/h1-2H,3-4,12H2;1H

InChI Key

CIULVYJUXOZJOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCCN)F)F)Br.Cl

Origin of Product

United States

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